3-Chloro-2-hydroxyphenylboronic acid
Overview
Description
3-Chloro-2-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BClO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (a six-membered carbon ring) with a chlorine atom, a hydroxyl group, and a boronic acid group attached to it . The molecular weight of this compound is 172.37 g/mol .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions with aryl halides to form C-C bonds . It can also undergo cross-coupling reactions with diazoesters or potassium cyanate .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 172.37 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
- 3-Hydroxyphenylboronic acid, closely related to 3-Chloro-2-hydroxyphenylboronic acid, has been studied for its molecular structure and vibrational frequencies using ab initio Hatree–Fock and density functional theory methods. This research provides insights into the compound's stability and geometry, which are crucial for its applications in various scientific fields (Sert, Ucun, & Böyükata, 2013).
Sensor Applications for Saccharides Detection
- Electrochemical co-polymerization of phenol and 3-hydroxyphenylboronic acid on a glassy carbon electrode has been developed for the amplified detection of saccharides. This method demonstrates the potential application of phenylboronic acid derivatives in constructing electrochemical sensors for saccharide detection (Li, Liu, Wang, Yang, & Zheng, 2014).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
- This compound and its derivatives are used in palladium-catalyzed Suzuki cross-coupling reactions. This process is essential for synthesizing various organic compounds with potential medicinal applications, demonstrating the compound's versatility in organic synthesis (Ikram et al., 2015).
Applications in Plant Cell Adhesion
- A study explored the use of poly(L-lysine) and 3-hydroxyphenylboronic acid composites to promote the adhesion of plant cells. This research suggests the potential use of phenylboronic acid derivatives in biotechnology, particularly in immobilizing cells for various analytical purposes (Zeng, Zhou, Su, & Pan, 2020).
Biotechnological Production of 3-Hydroxypropionic Acid
- Metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose involves the use of 3-hydroxyphenylboronic acid derivatives. This demonstrates the compound's role in biotechnological processes, especially in producing valuable chemicals from renewable resources (Chen, Huang, Wu, Wu, Zhang, & Liu, 2017).
Safety and Hazards
3-Chloro-2-hydroxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
3-Chloro-2-hydroxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the organic groups involved in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a relatively stable and environmentally benign organoboron reagent . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-hydroxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other hydroxyl-containing compounds. This property makes it useful in the development of sensors and drug delivery systems. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming stable complexes with the active sites of these enzymes . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can also affect cell proliferation and apoptosis, making it a potential candidate for cancer research . In some studies, this compound has been shown to alter the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes . This inhibition can lead to downstream effects on cellular processes such as signal transduction and metabolic pathways. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to air and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular pathways, affecting metabolic flux and the levels of key metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can influence its activity and effectiveness in biochemical reactions and therapeutic applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its effects on cellular function. The compound can be targeted to organelles such as the mitochondria and nucleus through specific targeting signals and post-translational modifications
Properties
IUPAC Name |
(3-chloro-2-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKTFSAEMHJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668952 | |
Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951655-50-8 | |
Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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